molecular formula C24H34N4O5 B12351263 2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide

2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide

Cat. No.: B12351263
M. Wt: 458.5 g/mol
InChI Key: FKQZHAAGHANRHB-LZYBPNLTSA-N
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Description

2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide is a complex organic compound that features a cyano group, a hydroxy group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Core: Starting with a suitable precursor, the indazole core can be synthesized through cyclization reactions.

    Introduction of the Trimethoxyphenyl Group: This step involves the attachment of the trimethoxyphenyl group to the indazole core, often through electrophilic aromatic substitution.

    Addition of the Cyano Group: The cyano group can be introduced via nucleophilic substitution or other suitable methods.

    Formation of the Propenamide Moiety: The final step involves the formation of the propenamide moiety, which can be achieved through amide bond formation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The compound may participate in substitution reactions, especially at the aromatic ring or the cyano group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the study of biological pathways and mechanisms.

    Enzyme Inhibitors: Potential use as an inhibitor of specific enzymes.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-N-(2-hydroxyethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide
  • 2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4-dimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide

Uniqueness

The uniqueness of 2-Cyano-N-(2-hydroxy-1,1-dimethylethyl)-3-[3-(3,4,5-trimethoxyphenyl)-1H-indazol-5-yl]-2-propenamide lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C24H34N4O5

Molecular Weight

458.5 g/mol

IUPAC Name

(E)-2-cyano-N-(1-hydroxy-2-methylpropan-2-yl)-3-[3-(3,4,5-trimethoxyphenyl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]prop-2-enamide

InChI

InChI=1S/C24H34N4O5/c1-24(2,13-29)26-23(30)16(12-25)8-14-6-7-18-17(9-14)21(28-27-18)15-10-19(31-3)22(33-5)20(11-15)32-4/h8,10-11,14,17-18,21,27-29H,6-7,9,13H2,1-5H3,(H,26,30)/b16-8+

InChI Key

FKQZHAAGHANRHB-LZYBPNLTSA-N

Isomeric SMILES

CC(C)(CO)NC(=O)/C(=C/C1CCC2C(C1)C(NN2)C3=CC(=C(C(=C3)OC)OC)OC)/C#N

Canonical SMILES

CC(C)(CO)NC(=O)C(=CC1CCC2C(C1)C(NN2)C3=CC(=C(C(=C3)OC)OC)OC)C#N

Origin of Product

United States

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